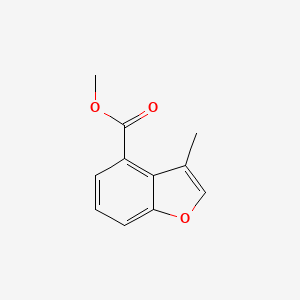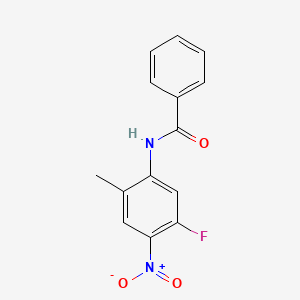
1-Ethyl-3,3-difluorocyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3-difluorocyclobutanol is an organic compound with the molecular formula C6H10F2O It is a derivative of cyclobutanol, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and an ethyl group is attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,3-difluorocyclobutanol can be synthesized through several methods. One common approach involves the reaction of chlorobutanone with hydrogen fluoride to produce fluorobutanone, which is then treated with a base such as an alkali metal hydroxide to yield 3,3-difluorocyclobutanone. This intermediate can be further reacted with ethylating agents to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3,3-difluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Ethyl-3,3-difluorocyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism by which 1-ethyl-3,3-difluorocyclobutanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,3-difluorocyclobutanol can be compared with other similar compounds, such as:
3,3-Difluorocyclobutanol: Lacks the ethyl group, which can affect its chemical properties and reactivity.
1-Ethylcyclobutanol: Does not have fluorine atoms, resulting in different stability and reactivity profiles.
Cyclobutanol: The parent compound without any substituents, serving as a baseline for comparison.
The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C6H10F2O |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
1-ethyl-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c1-2-5(9)3-6(7,8)4-5/h9H,2-4H2,1H3 |
Clé InChI |
TZYFOBUGSGLQJD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


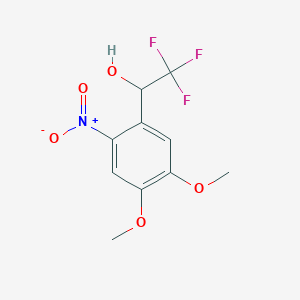
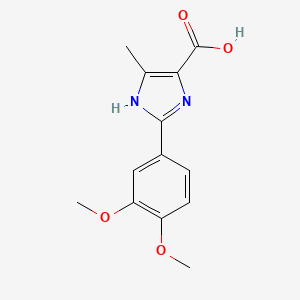
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
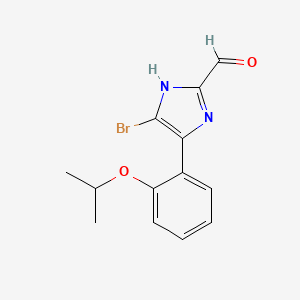
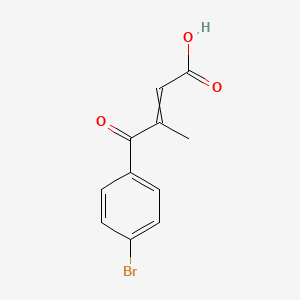
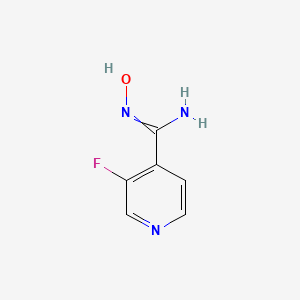
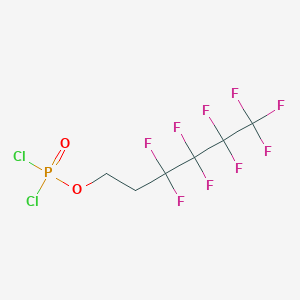
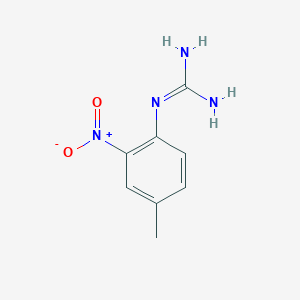
![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
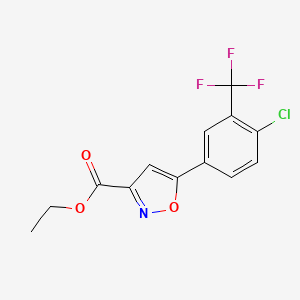
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
